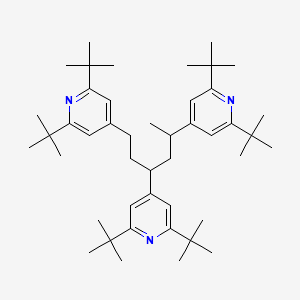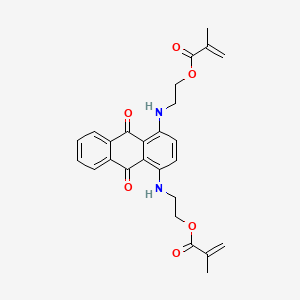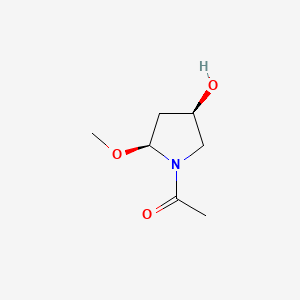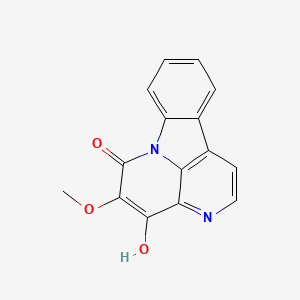
2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one is a compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one typically involves the reaction of 2-aminobenzothiazole with α-iodoketones. The reaction proceeds through N-alkylation of the endocyclic nitrogen atom followed by intramolecular dehydrative cyclization . This method does not require the use of bases or catalysts, making it a straightforward and efficient synthetic route.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
2-amino-1-(1,3-benzothiazol-2-yl)ethan-1-one can be compared with other benzothiazole derivatives, such as:
2-amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
2-amino-1,3-benzothiazole: Used as a precursor for various biologically active compounds.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications.
Propiedades
Número CAS |
108127-97-5 |
|---|---|
Fórmula molecular |
C9H8N2OS |
Peso molecular |
192.236 |
Nombre IUPAC |
2-amino-1-(1,3-benzothiazol-2-yl)ethanone |
InChI |
InChI=1S/C9H8N2OS/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9/h1-4H,5,10H2 |
Clave InChI |
PFVQXTXISSEQRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)CN |
Sinónimos |
Ethanone, 2-amino-1-(2-benzothiazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B566489.png)
![Bis[3-(2-hydroxy-4-propoxyphenyl)thiophen-2-yl]propane-1,2,3-trione](/img/structure/B566491.png)
![Naphtho[2,1-d]thiazole-2-carboxaldehyde](/img/structure/B566494.png)




